molecular formula C15H17N3O2S2 B3903134 N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide CAS No. 5965-97-9

N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No.: B3903134
CAS No.: 5965-97-9
M. Wt: 335.4 g/mol
InChI Key: INFYAFWRYSZXTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the reaction of 1-allyl-2-(methylthio)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile with chalcones produced intermediates, which were then reacted with hydrazine hydrate to give the target compounds .

Mechanism of Action

Target of Action

The primary targets of N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro1Similar compounds have been studied for their antiviral activity against human cytomegalovirus (hcmv) and herpes simplex virus type-1 (hsv-1) .

Mode of Action

It’s worth noting that similar compounds have shown to exhibit antiviral activity . The compound may interact with its targets, leading to changes that inhibit the replication of the virus.

Biochemical Pathways

Based on the antiviral activity of similar compounds, it can be inferred that the compound may interfere with the viral replication pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro1. These properties are crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have shown to exhibit antiviral activity, suggesting that the compound may inhibit the replication of certain viruses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound1

Properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-2-7-16-11(19)8-21-15-17-13(20)12-9-5-3-4-6-10(9)22-14(12)18-15/h2H,1,3-8H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFYAFWRYSZXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365034
Record name STK855913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-97-9
Record name STK855913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 3
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

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